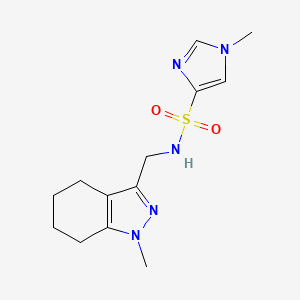

1-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

1-methyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O2S/c1-17-8-13(14-9-17)21(19,20)15-7-11-10-5-3-4-6-12(10)18(2)16-11/h8-9,15H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXDLVIBBJLODT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC2=NN(C3=C2CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1H-imidazole-4-sulfonamide is a complex organic compound that integrates an imidazole moiety with an indazole derivative. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structural features of this compound suggest various mechanisms of action that may contribute to its biological effects.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 336.42 g/mol. The structural components include:

- Imidazole ring : Known for its role in various biological processes.

- Indazole moiety : Associated with significant biological activities.

The compound's structure can be represented as follows:

Antimicrobial Activity

Research indicates that compounds similar to 1-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1H-imidazole-4-sulfonamide exhibit notable antimicrobial properties. For instance, indazole derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often fall within the low micromolar range, indicating potent activity against pathogens .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Indazole Derivative A | S. aureus | 0.78 |

| Indazole Derivative B | E. coli | 0.097 |

Anticancer Activity

The compound's potential anticancer activity is also significant. Studies have demonstrated that indazole derivatives can inhibit the proliferation of cancer cells through various mechanisms such as inducing apoptosis and inhibiting cell cycle progression. For example, compounds structurally related to this imidazole derivative have been shown to target specific kinases involved in cancer signaling pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests that 1-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1H-imidazole-4-sulfonamide may also possess therapeutic potential in inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The imidazole ring can interact with active sites of enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may act on specific receptors involved in inflammatory and cancer pathways.

- Signal Transduction Interference : By affecting kinase activity, the compound can disrupt signaling pathways critical for cell growth and survival.

Case Studies

Several studies have explored the biological activities of compounds related to 1-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1H-imidazole-4-sulfonamide:

- Study on Antimicrobial Efficacy : A study evaluated a series of indazole derivatives against a panel of bacterial strains and found that certain derivatives exhibited MIC values comparable to established antibiotics .

- Cancer Cell Line Studies : Research involving human cancer cell lines demonstrated that analogs of this compound could significantly reduce cell viability in a dose-dependent manner .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its medicinal properties:

- Antimicrobial Activity : Studies have indicated that compounds with imidazole and indazole derivatives exhibit significant antimicrobial effects. This has led to research focusing on their potential as new antibiotics or antifungal agents .

- Anticancer Properties : Various derivatives of indazole have shown promise in inhibiting cancer cell proliferation. Research suggests that the unique structural features of 1-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1H-imidazole-4-sulfonamide may enhance its efficacy against specific cancer types.

Biological Research

The biological applications of this compound extend to:

- Enzyme Inhibition : The indazole moiety is known for its ability to inhibit certain enzymes involved in metabolic pathways. This property is being explored for developing therapeutic agents targeting metabolic diseases .

- Receptor Interaction : The compound may interact with various receptors in the body, potentially leading to anti-inflammatory effects. Research is ongoing to elucidate these mechanisms further .

Material Science

In addition to biological applications, this compound has implications in material science:

- Electronic Properties : The unique combination of indazole and imidazole structures may lead to materials with specific electronic properties suitable for organic electronics or sensors.

Case Study 1: Antimicrobial Activity Evaluation

A study conducted by researchers evaluated the antimicrobial activity of various sulfonamide derivatives, including 1-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1H-imidazole-4-sulfonamide. The results indicated a significant reduction in bacterial growth compared to control samples, highlighting the potential for developing new antimicrobial agents.

Case Study 2: Anticancer Research

In vitro studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines. The mechanism appears to involve cell cycle arrest and induction of apoptosis, making it a candidate for further development as an anticancer drug.

Chemical Reactions Analysis

Hydrolysis of Sulfonamide Group

The sulfonamide functional group undergoes hydrolysis under strongly acidic or basic conditions. In aqueous HCl (2–4 N) at reflux temperatures (80–100°C), cleavage yields 1-methyl-1H-imidazole-4-sulfonic acid and the corresponding indazole-methylamine derivative. Alkaline hydrolysis (NaOH, 6–8 M) at 60–80°C produces sodium sulfonate salts.

Key Data:

| Condition | Reagents | Temperature | Product |

|---|---|---|---|

| Acidic | 3N HCl | 90°C, 6h | Imidazole sulfonic acid + indazole amine |

| Basic | 6M NaOH | 70°C, 4h | Sodium sulfonate + methylindazole intermediate |

Nucleophilic Substitution at Sulfonamide Nitrogen

The sulfonamide nitrogen participates in nucleophilic displacement reactions. With alkyl halides (e.g., methyl iodide, benzyl chloride) in DMF using K₂CO₃ as a base, N-alkylation occurs to form secondary sulfonamides. Aryl boronic acids undergo Suzuki-Miyaura coupling under Pd(PPh₃)₄ catalysis to introduce aryl groups .

Example Protocol :

-

Reactants: 3-Iodoindazole derivative, aryl boronic acid

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

Solvent: DME/H₂O (4:1)

-

Conditions: 80°C, 12h

-

Yield: 60–75% (isolated via column chromatography)

Cyclization Reactions

The tetrahydroindazole core facilitates intramolecular cyclization. Under microwave irradiation (150°C) with CuI and DIPEA in DMF, the indazole’s NH group reacts with proximal electrophiles to form fused bicyclic structures. This reactivity is exploited to generate tricyclic derivatives with enhanced biological activity.

Key Observations:

-

Cyclization efficiency depends on substituent steric effects.

-

Microwave conditions reduce reaction times from 24h to 30 minutes.

Cross-Coupling at Imidazole Ring

The 1-methylimidazole moiety undergoes regioselective C-H functionalization. Using Pd(OAc)₂ and Ag₂CO₃ in DCE, arylation occurs at the C5 position of the imidazole ring . This modification retains sulfonamide integrity while diversifying electronic properties .

Spectral Evidence :

-

¹H NMR: Downfield shifts (δ 8.0–8.1 ppm) confirm imidazole C5 arylation.

-

MS: Molecular ion peaks align with expected m/z for arylated products.

Functionalization of Methyl Linker

The methylene bridge between indazole and imidazole undergoes oxidation with KMnO₄ in acidic media (H₂SO₄), converting it to a carbonyl group. Reductive amination with NaBH₃CN introduces secondary amines at this position.

Comparative Reactivity:

| Reaction Type | Reagents | Product |

|---|---|---|

| Oxidation | KMnO₄/H⁺ | Ketone derivative |

| Reductive Amination | NaBH₃CN/R-NH₂ | Secondary amine |

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

-

Acidic (pH 2): Gradual sulfonamide hydrolysis (t₁/₂ = 8h).

-

Neutral (pH 7.4): Stable for >24h.

-

Basic (pH 10): Rapid decomposition (t₁/₂ = 1.5h).

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized into three groups based on the evidence: (1) sulfonamide-functionalized imidazoles , (2) substituted tetrahydroindazoles , and (3) hybrid imidazole-indazole systems . Key comparisons are outlined below:

Sulfonamide-Functionalized Imidazoles

- 4,5-Diiodo-N,N-dimethylimidazole-1-sulfonamide (CAS: 198127-92-3): This compound shares the imidazole-sulfonamide core but lacks the tetrahydroindazole moiety. The presence of iodine substituents at positions 4 and 5 likely enhances electrophilic reactivity compared to the methyl-substituted target compound.

Substituted Tetrahydroindazoles

- 1-Allyl-N-methyl-N-[(5-methyl-4,5-dihydro-1H-imidazol-4-yl)methyl]-1H-indazole-3-carboxamide (): This analog features a tetrahydroindazole linked to an imidazole via a carboxamide bridge. Unlike the sulfonamide group in the target compound, the carboxamide linkage may reduce metabolic stability due to susceptibility to hydrolysis.

Hybrid Imidazole-Indazole Systems

- It exhibits a melting point of 128–132°C and a molecular ion peak at m/z 563 . The electron-withdrawing nitro and dithiocarbamate substituents contrast with the electron-donating methyl groups in the target compound, which may influence solubility and reactivity.

Structural and Functional Comparison Table

Research Findings and Implications

- Synthetic Challenges : The target compound’s synthesis likely involves multi-step functionalization of imidazole and indazole precursors, analogous to methods in and . For example, chlorination (SOCl₂) or sulfonamide coupling reactions may be critical steps .

- Biological Potential: Sulfonamide-linked indazoles, such as the patent-pending compound in , are frequently explored as kinase inhibitors. The methyl groups in the target compound may improve metabolic stability compared to halogenated analogs .

Q & A

Q. What are the common synthetic routes for 1-methyl-N-...sulfonamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, coupling, and sulfonamide formation. Key steps may require inert atmospheres, controlled temperatures (e.g., 0–80°C), and solvents like DMSO or acetonitrile to stabilize intermediates. For example, coupling reactions often employ catalysts such as EDCI or HOBt to enhance efficiency . Optimization focuses on adjusting stoichiometry, solvent polarity, and reaction time to maximize yield (e.g., 35–58% yields reported in similar compounds) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C NMR) is essential for structural confirmation, with characteristic peaks for imidazole protons (~6.5–8.5 ppm) and sulfonamide groups. Mass spectrometry (MS) provides molecular weight validation (e.g., ESI-MS m/z 392.2 in related compounds), while High-Performance Liquid Chromatography (HPLC) quantifies purity (>98% in optimized syntheses) .

Q. What safety precautions are recommended for handling this compound during synthesis?

Safety protocols include using fume hoods, gloves, and protective eyewear. In case of skin contact, immediate rinsing with water is advised. Inhalation risks necessitate working under inert gas or vacuum systems. While specific toxicity data for this compound may be limited, structurally similar imidazole derivatives require careful handling of reactive intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions in NMR or MS data (e.g., unexpected splitting or missing peaks) may arise from impurities, tautomerism, or dynamic effects. Strategies include:

Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?

SAR studies involve synthesizing analogs with modified substituents (e.g., varying alkyl groups on the indazole or imidazole rings) and testing biological activity. For example:

- Replacing the methyl group with ethyl or cyclopentyl moieties alters hydrophobicity and binding affinity .

- Functional group substitutions (e.g., sulfonyl to carbonyl) impact metabolic stability, assessed via in vitro assays .

Q. How can reaction yields be improved while minimizing byproducts?

Yield optimization strategies include:

Q. What role do computational methods play in designing experiments for this compound?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., charge distribution on sulfonamide groups), guiding synthetic routes. Molecular docking simulations help identify potential biological targets (e.g., enzyme active sites) by modeling interactions with the compound’s imidazole and indazole motifs .

Q. How can impurities in the final product be systematically identified and quantified?

Impurity profiling involves:

- LC-MS/MS to detect trace byproducts (e.g., unreacted intermediates).

- Preparative HPLC to isolate impurities for NMR characterization .

- Accelerated stability studies (e.g., exposure to heat/humidity) to identify degradation pathways .

Methodological Frameworks

Q. How should researchers integrate theoretical frameworks into experimental design?

Align experiments with hypotheses grounded in medicinal chemistry principles (e.g., Lipinski’s Rule of Five for drug-likeness) or enzyme inhibition mechanisms. For example, sulfonamide moieties are often explored for carbonic anhydrase inhibition, guiding bioactivity assays .

Q. What comparative approaches are used to evaluate this compound against structurally similar analogs?

Comparative studies analyze:

- Pharmacokinetic properties (e.g., logP, solubility) via shake-flask or chromatographic methods.

- Biological activity differences using cell-based assays (e.g., IC values in enzyme inhibition) .

- Stability under physiological conditions (e.g., plasma incubation for half-life determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.